3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile
Description
3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile is a nitrile-containing compound featuring a methyl-substituted epoxide (oxirane) moiety. The molecule combines a reactive epoxide ring with a nitrile group, making it a versatile intermediate in organic synthesis. The presence of both functional groups allows for dual reactivity: the epoxide can undergo ring-opening reactions, while the nitrile group may participate in cycloadditions, reductions, or hydrolysis.
Properties
IUPAC Name |
3-[methyl(oxiran-2-ylmethyl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9(4-2-3-8)5-7-6-10-7/h7H,2,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTWUWWGJZORLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile typically involves the reaction of an epoxide with a nitrile-containing compound. One common method is the reaction of 3-chloropropanenitrile with methylamine and an epoxide . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Diols
Reduction: Amines
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[(Tetrahydrofuran-2-ylmethyl)amino]propanenitrile
- Structural Differences : Replaces the oxirane group with a tetrahydrofuran (THF) ring.
- Reactivity : The THF ring is less strained than oxirane, reducing its susceptibility to nucleophilic attack. This makes the compound more stable but less reactive in ring-opening reactions.
- Applications : Likely used as a solvent-compatible intermediate in contrast to the epoxide-containing compound, which is better suited for crosslinking or polymerization.
3-(Methyl(phenyl)amino)propanenitrile
- Structural Differences : Substitutes the oxiran-2-ylmethyl group with a phenyl ring.
- Synthesis : Synthesized via Pt/C-catalyzed methylation (55% yield), whereas the target compound may require epoxidation steps (e.g., using Oxone, as in ).
3-[(3-Methoxyphenyl)amino]propanenitrile
- Structural Differences : Incorporates a methoxy-substituted phenyl group.
- Polarity : The methoxy group increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility relative to the epoxide-containing compound.
- Biological Relevance : Methoxyaryl groups are common in bioactive molecules, suggesting divergent applications in drug discovery compared to the epoxide-nitrilе hybrid.
3-(Benzylamino)propanenitrile
- Structural Differences : Features a benzyl group instead of the methyl-oxiranylmethyl substituent.
- Lipophilicity : The benzyl group enhances lipophilicity, making this compound more suitable for hydrophobic environments (e.g., lipid membranes in drug delivery systems).
3-(1,3-Dioxoisoindolin-2-yl)propanenitrile
- Structural Differences : Contains a dioxoisoindoline group instead of the epoxide.
- Crystallinity : Exhibits C–H···O and C–H···N hydrogen bonds in its crystal lattice, whereas the epoxide derivative’s solid-state interactions may involve epoxide-oxygen hydrogen bonding.
- Reactivity : The cyclic imide moiety enables participation in condensation reactions, contrasting with the epoxide’s ring-opening propensity.
Research Findings and Data
- Synthetic Challenges : The target compound’s synthesis likely involves epoxidation (e.g., Oxone-mediated), which may limit yields compared to simpler alkylation routes used for phenyl or benzyl derivatives.
- Thermodynamic Stability : Epoxides are generally less stable than THF or aryl-substituted analogs due to ring strain, necessitating careful storage and handling.
- Spectroscopic Signatures : The nitrile group’s IR absorption (~2240 cm⁻¹) is consistent across analogs, but the epoxide’s C–O–C stretching (~1250 cm⁻¹) would distinguish the target compound.
Biological Activity
3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile is a compound with potential biological activities that merit investigation. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C8H14N2O
- Molecular Weight : 154.213 g/mol
- Structure : The compound features an epoxide group, which is known for its reactivity and potential biological implications.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its effects on cellular mechanisms and potential therapeutic applications.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties, primarily through the modulation of pathways associated with apoptosis and cell proliferation. For instance, derivatives of amino compounds have shown the ability to restore function to mutant p53 proteins, which are crucial in cancer biology .
Neuroprotective Effects
Some studies suggest that compounds containing nitrile groups can influence neurotransmitter systems, potentially offering neuroprotective benefits. The mechanism may involve the inhibition of acetylcholinesterase, thereby increasing the availability of acetylcholine in synaptic clefts .
Case Studies
-
Study on Anticancer Properties :
- Objective : Evaluate the effect of this compound on cancer cell lines.
- Methodology : Cell viability assays were conducted on various cancer cell lines.
- Findings : The compound demonstrated significant cytotoxic effects at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
-
Neuroprotective Study :
- Objective : Assess the neuroprotective effects of the compound in a model of neurodegeneration.
- Methodology : In vivo studies using rodent models were performed.
- Findings : Treatment with the compound resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups.
Data Table: Biological Activity Summary
| Activity Type | Assessed Effect | Concentration (µM) | Outcome |
|---|---|---|---|
| Anticancer | Cytotoxicity | >10 | Significant reduction in cell viability |
| Neuroprotective | Cognitive function improvement | 5-20 | Reduced oxidative stress markers |
The proposed mechanisms underlying the biological activity of this compound include:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through mitochondrial dysfunction.
- Acetylcholinesterase Inhibition : This action can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
